molecular formula C16H24N2O4 B1591556 N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine CAS No. 452077-13-3

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine

Cat. No. B1591556
M. Wt: 308.37 g/mol
InChI Key: PJICXVCMEYAGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.37 . It is used as a reactant to prepare perylene monoimide-based dyes for dye-sensitized solar cell applications and as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications .


Molecular Structure Analysis

The molecular structure of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine consists of a benzene ring with two amine groups that are protected by tert-butoxycarbonyl groups . This structure contributes to its reactivity and its uses in various applications.

Scientific Research Applications

Organic Synthesis and Ligand Development

Research has explored the utility of compounds structurally related to N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine in facilitating various organic transformations and the synthesis of complex molecules. For instance, tert-butoxyl radicals generated from di-tert-butyl peroxide have been studied for their reactivity with phenols, which parallels the potential reactivity patterns of similar diamine derivatives in organic synthesis (Das et al., 1981). Similarly, derivatives of benzene-1,2-diamine have been utilized in the synthesis of rigid P-chiral phosphine ligands, demonstrating their significance in asymmetric catalysis and the synthesis of chiral molecules (Imamoto et al., 2012).

Polymer Science

Compounds like N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine have found applications in polymer science, particularly in the development of new polyamide materials. The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives derived from tert-butylated compounds showcase the relevance of these diamines in creating novel polymeric materials with unique properties (Hsiao et al., 2000).

Catalysis

The development of highly active and efficient catalysts for alkoxycarbonylation of alkenes highlights the potential application of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine derivatives in catalysis. These catalyst systems enable the functionalization of alkenes into valuable ester products, indicating the versatility of such diamines in facilitating key chemical transformations (Dong et al., 2017).

Coordination Chemistry

In coordination chemistry, derivatives similar to N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine have been investigated for their ability to form brightly luminescent metal complexes. These findings underscore the potential of such diamines in the design and synthesis of new materials for applications in light-emitting devices and as imaging agents (Williams, 2009).

Future Directions

The future directions of research involving N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine could involve its use in the synthesis of new materials for energy applications, given its current use in the preparation of dyes for solar cells and materials for hydrogen fuel cells .

properties

IUPAC Name

tert-butyl N-(2-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJICXVCMEYAGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590463
Record name Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine

CAS RN

452077-13-3
Record name Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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